5-(Dimethylsulfonio)-3-(4-methylpentyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-olate
Description
DIMETHYL[1-(4-METHYLPENTYL)-6-OXIDO-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL]SULFANIUM is a complex organic compound with a unique structure that includes a pyrimidine ring, an oxido group, and a sulfide linkage
Properties
Molecular Formula |
C12H20N2O3S |
|---|---|
Molecular Weight |
272.37 g/mol |
IUPAC Name |
5-(dimethyl-λ4-sulfanylidene)-1-(4-methylpentyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H20N2O3S/c1-8(2)6-5-7-14-11(16)9(18(3)4)10(15)13-12(14)17/h8H,5-7H2,1-4H3,(H,13,15,17) |
InChI Key |
RZCPGEXKALQMDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCN1C(=O)C(=S(C)C)C(=O)NC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL[1-(4-METHYLPENTYL)-6-OXIDO-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL]SULFANIUM typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with amines to form the pyrimidine ring, followed by oxidation and sulfidation reactions to introduce the oxido and sulfide groups, respectively. The reaction conditions often require controlled temperatures, specific catalysts, and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Industrial methods focus on maximizing yield while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
DIMETHYL[1-(4-METHYLPENTYL)-6-OXIDO-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL]SULFANIUM can undergo various chemical reactions, including:
Oxidation: The oxido group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the oxido group or to modify the sulfide linkage.
Substitution: The methyl and pentyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, controlled temperatures, and sometimes the use of catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides with different substituents.
Scientific Research Applications
DIMETHYL[1-(4-METHYLPENTYL)-6-OXIDO-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL]SULFANIUM has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which DIMETHYL[1-(4-METHYLPENTYL)-6-OXIDO-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL]SULFANIUM exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxido and sulfide groups play crucial roles in these interactions, potentially altering the activity of the target molecules and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Naphthalene, 6,7-dimethyl-1-(4-methylpentyl): This compound shares a similar alkyl chain but differs in its aromatic structure.
5,5-Dibromo-2,2-dimethyl-4,6-dioxo-1,3-dioxane: Similar in having multiple functional groups but differs in its core structure.
Uniqueness
DIMETHYL[1-(4-METHYLPENTYL)-6-OXIDO-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL]SULFANIUM is unique due to its combination of a pyrimidine ring, oxido group, and sulfide linkage, which confer specific chemical reactivity and potential biological activity not found in the similar compounds listed above.
This detailed article provides a comprehensive overview of DIMETHYL[1-(4-METHYLPENTYL)-6-OXIDO-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL]SULFANIUM, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
